molecular formula C21H18Cl2N2O3S B3505374 N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3505374
M. Wt: 449.3 g/mol
InChI Key: DVVFWZLLCCQVJV-UHFFFAOYSA-N
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Description

N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCPG belongs to the class of glycineB antagonists, which are known to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects by selectively blocking the glycineB site of the NMDA receptor, which is known to modulate the activity of the receptor. By doing so, this compound can regulate the influx of calcium ions into the cell, which is critical for the regulation of synaptic plasticity and memory formation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. For example, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is critical for the growth and survival of neurons. Moreover, this compound has been shown to increase the number of dendritic spines, which are key structures involved in synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for the glycineB site of the NMDA receptor, which allows for precise modulation of receptor activity. Moreover, this compound has been extensively studied in preclinical models, which provides a wealth of information on its effects and mechanisms of action. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve desired effects.

Future Directions

There are several potential future directions for the study of N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. For example, further research is needed to elucidate the precise mechanisms by which this compound exerts its effects on synaptic plasticity and memory formation. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. Moreover, this compound may have potential applications in other neurological and psychiatric disorders, such as autism spectrum disorder and bipolar disorder.

Scientific Research Applications

N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. In preclinical studies, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance synaptic plasticity. Moreover, this compound has been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-15-7-5-6-10-19(15)24-21(26)14-25(20-13-16(22)11-12-18(20)23)29(27,28)17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVFWZLLCCQVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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